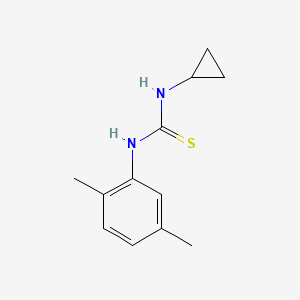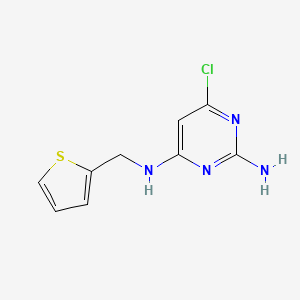
1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea is an organosulfur compound with the molecular formula C12H16N2S. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea can be synthesized through the reaction of cyclopropylamine with 2,5-dimethylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
Cyclopropylamine+2,5-Dimethylphenyl isothiocyanate→this compound
Industrial Production Methods
Industrial production of thioureas often involves the use of silicon pseudohalides, such as silicon tetraisothiocyanate, which react with amines to produce thioureas in high yields . This method is advantageous due to its high efficiency and scalability.
化学反应分析
Types of Reactions
1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form urea derivatives.
Reduction: Reduction of thioureas can lead to the formation of amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can react with thioureas under basic conditions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted thioureas.
科学研究应用
1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of dyes, elastomers, and photographic chemicals.
作用机制
The mechanism of action of 1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea involves its interaction with various molecular targets. Thioureas are known to inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase . The compound’s effects are mediated through the formation of stable complexes with these enzymes, leading to their inhibition and subsequent biological effects.
相似化合物的比较
Similar Compounds
Uniqueness
1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships in thiourea derivatives and for developing new pharmaceuticals with improved efficacy and selectivity.
属性
分子式 |
C12H16N2S |
|---|---|
分子量 |
220.34 g/mol |
IUPAC 名称 |
1-cyclopropyl-3-(2,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C12H16N2S/c1-8-3-4-9(2)11(7-8)14-12(15)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H2,13,14,15) |
InChI 键 |
QKADPJTZCFCIOA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-N-(4-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B10866182.png)
![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10866197.png)

![N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]prop-2-enamide](/img/structure/B10866213.png)
![2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B10866214.png)
![5-(3,3-diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10866229.png)
![2-Chloro-1-(4-[1,3]thiazolo[5,4-B]pyridin-2-ylpiperazino)-1-propanone](/img/structure/B10866234.png)
![3-({[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10866235.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10866240.png)
![2-methoxy-4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B10866247.png)
![3-(4-bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10866249.png)
![4-(4-chlorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10866251.png)
![5,6-dimethyl-7-[3-(morpholin-4-yl)propyl]-3-(pyridin-3-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10866253.png)
![7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10866260.png)
